molecular formula C9H7NO2 B1427711 1-Oxoisoindoline-5-carbaldehyde CAS No. 926307-99-5

1-Oxoisoindoline-5-carbaldehyde

Cat. No.: B1427711
CAS No.: 926307-99-5
M. Wt: 161.16 g/mol
InChI Key: UMYUTSDBBFORJI-UHFFFAOYSA-N
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Description

1-Oxoisoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H7NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carbaldehyde can be synthesized through several methods, including the cyclization of ortho-nitrobenzaldehyde derivatives followed by reduction and subsequent oxidation. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that maximize yield and purity. These methods often involve large-scale reactions with precise control over reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation or nitration using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

1-Oxoisoindoline-5-carbaldehyde has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

  • Industry: The compound is used in the development of new materials and chemicals with improved properties.

Mechanism of Action

The mechanism by which 1-oxoisoindoline-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, while its antimicrobial properties are due to its interaction with microbial cell membranes.

Comparison with Similar Compounds

1-Oxoisoindoline-5-carbaldehyde is compared with other similar compounds, such as indole-3-carboxaldehyde and isoindoline-1,3-dione. While these compounds share structural similarities, this compound is unique in its specific functional groups and biological activities.

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Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,5H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYUTSDBBFORJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743698
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926307-99-5
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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